molecular formula C26H26N6O4S B2500506 1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-39-2

1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2500506
CAS RN: 1114877-39-2
M. Wt: 518.59
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, which is a type of nitrogenous heterocyclic compound . These compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinazoline core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Reactions involving such compounds often lead to the formation of 1-alkyl or 1-aryl [1,2,4]triazolo[4,3-a]quinoxalines, thanks to the electrophilic character of the carbon . The compound could also catalyze the allylation of carbonyl and carbonyl compounds, as well as participate in the benzylation of carbonyl and some special alkylation .


Physical And Chemical Properties Analysis

The compound, being a derivative of [1,2,4]triazolo[4,3-a]quinazoline, is likely to exhibit properties similar to other compounds in this class. For instance, some [1,2,4]triazolo[4,3-a]quinazoline derivatives show weak luminescent properties in MeCN solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .

Scientific Research Applications

Synthesis and Characterization

Triazoloquinazoline derivatives and related compounds are synthesized through various chemical reactions involving key starting materials such as anthranilamide, isocyanates, and hydrazine hydrate. These processes are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science. For example, reactions of anthranilamide with isocyanates have facilitated the synthesis of oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the versatility of these synthetic routes in producing a wide range of heterocyclic compounds (Chern et al., 1988).

Potential Biological Activities

The biological activity of triazoloquinazoline derivatives is a significant area of research, with studies focusing on the prediction and evaluation of these compounds' therapeutic potential. Computational modeling and experimental synthesis approaches have been employed to predict and confirm the biological activities of various derivatives, including their potential antineurotic activity and applications in treating male reproductive and erectile dysfunction, while also assessing their acute toxicity to determine safety profiles (Danylchenko et al., 2016).

Antibacterial and Antimicrobial Properties

Research on triazoloquinazoline derivatives extends into their antibacterial and antimicrobial efficacy. These compounds have been synthesized and evaluated for their potential to inhibit the growth of various pathogenic bacterial and fungal strains, contributing valuable insights towards developing new antimicrobial agents with improved efficacy and safety profiles (Pokhodylo et al., 2021).

Future Directions

The [1,2,4]triazolo[4,3-a]quinazoline backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials . Further exploration and research into this class of compounds could lead to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

1-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O4S/c1-15(33)16-6-5-9-19(12-16)27-22(34)14-37-26-30-29-25-31(2)24(36)20-11-10-17(13-21(20)32(25)26)23(35)28-18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,27,34)(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOJSSAKAPLQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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